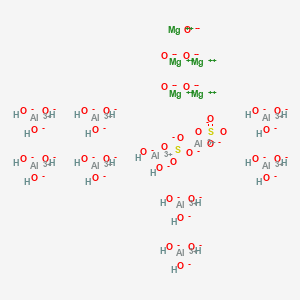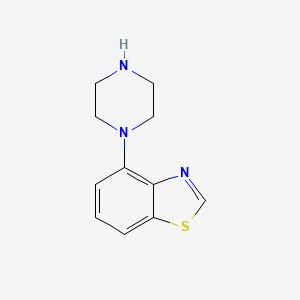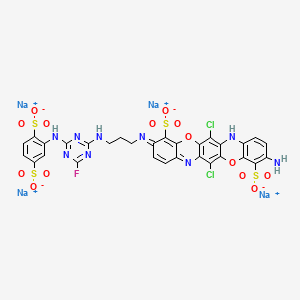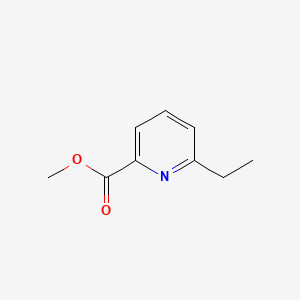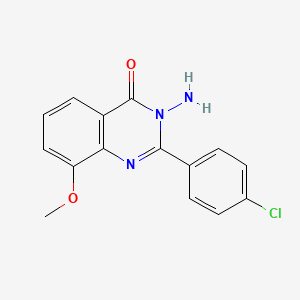
3-Amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological properties, including anticonvulsant, antidepressant, and antimicrobial activities . This particular compound features a quinazolinone core with amino, chlorophenyl, and methoxy substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . One common method includes:
Condensation: Reacting 2-aminobenzamide with p-chlorobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the quinazolinone core.
Functionalization: Introducing the methoxy group via methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the condensation and cyclization steps, and employing more efficient catalysts and solvents to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Nitroquinazolinones.
Reduction: Aminoquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, antidepressant, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s effects on neurotransmitter systems, such as increasing gamma-aminobutyric acid (GABA) levels, contribute to its anticonvulsant and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the amino, chlorophenyl, and methoxy substituents.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the chlorophenyl and methoxy groups.
2-(p-Chlorophenyl)quinazolin-4(3H)-one: Lacks the amino and methoxy groups.
Uniqueness
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the amino group enhances its potential as an enzyme inhibitor, while the chlorophenyl and methoxy groups contribute to its pharmacological properties .
Properties
CAS No. |
106473-00-1 |
|---|---|
Molecular Formula |
C15H12ClN3O2 |
Molecular Weight |
301.73 |
IUPAC Name |
3-amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-12-4-2-3-11-13(12)18-14(19(17)15(11)20)9-5-7-10(16)8-6-9/h2-8H,17H2,1H3 |
InChI Key |
SFMBZGRSUWQCHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)C3=CC=C(C=C3)Cl |
Synonyms |
4(3H)-Quinazolinone, 3-amino-2-(p-chlorophenyl)-8-methoxy- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B566423.png)
![[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B566424.png)

